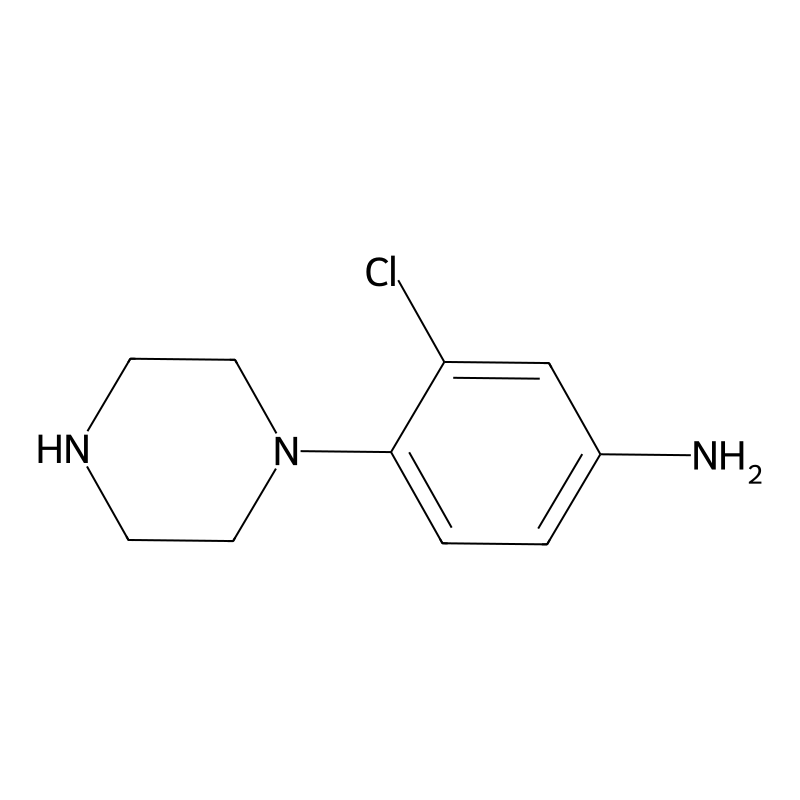

3-Chloro-4-(piperazin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Medicinal Chemistry

The core structure of 3-Chloro-4-(piperazin-1-yl)aniline contains an aromatic ring (aniline) linked to a piperazine group. This combination is present in many bioactive molecules, including some pharmaceuticals []. Research might explore if 3-Chloro-4-(piperazin-1-yl)aniline possesses any medicinal properties or if it can be modified to create new drug candidates.

Material Science

Aromatic amines with piperazine moieties can be used as building blocks in the design of new functional materials. 3-Chloro-4-(piperazin-1-yl)aniline could potentially be investigated for its suitability in applications such as polymer synthesis or the development of new catalysts.

Organic Synthesis

Due to the presence of the reactive chloro group, 3-Chloro-4-(piperazin-1-yl)aniline could be a useful intermediate in organic synthesis. Researchers might explore its use in the preparation of more complex molecules with desired properties.

3-Chloro-4-(piperazin-1-yl)aniline is an organic compound characterized by a chlorinated aromatic ring (aniline) linked to a piperazine moiety. Its molecular formula is C10H14ClN3, and it features a chlorine atom at the third position of the aniline ring, which enhances its reactivity and potential applications in synthetic chemistry. The compound's structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 3-Chloro-4-(piperazin-1-yl)aniline. However, related compounds with similar structures have been explored for their potential to interact with biological targets like enzymes or receptors []. Further research is needed to determine if this specific compound possesses any biological activity.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of more complex molecules.

- Reduction Reactions: The compound can undergo reduction using agents like lithium aluminum hydride or sodium borohydride, leading to modifications of the aniline or piperazine moieties.

- Oxidation Reactions: Oxidizing agents can convert it into N-oxides or other oxidized derivatives .

The synthesis of 3-Chloro-4-(piperazin-1-yl)aniline typically involves:

- Nitration: Starting with an appropriate chlorinated benzene derivative.

- Reduction: Converting nitro groups to amines using catalytic hydrogenation or chemical reduction methods.

- Piperazine Formation: Reacting the resulting aniline with piperazine under basic conditions, often in a solvent like dimethylformamide. This reaction may require heating to facilitate nucleophilic substitution.

3-Chloro-4-(piperazin-1-yl)aniline has several potential applications:

- Pharmaceutical Development: As a building block for synthesizing new drug candidates.

- Material Science: In the development of functional materials and polymers due to its unique structural properties.

- Organic Synthesis: As an intermediate in the preparation of complex organic compounds.

Several compounds share structural similarities with 3-Chloro-4-(piperazin-1-yl)aniline. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | Contains a methyl group on the piperazine | Slightly altered biological activity due to methyl substitution |

| 3-Chloroaniline | Lacks the piperazine moiety | Simpler structure; used in various industrial applications |

| 4-(Piperazin-1-yl)aniline | No chlorine substitution | Focused more on amine reactivity without halogen influence |

Uniqueness

The uniqueness of 3-Chloro-4-(piperazin-1-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This specificity enhances its potential utility in both pharmaceutical and material science applications .

Classical Synthetic Routes

Nucleophilic Aromatic Substitution Approaches

The synthesis of 3-Chloro-4-(piperazin-1-yl)aniline predominantly relies on nucleophilic aromatic substitution reactions, which represent the most established and widely utilized synthetic methodology for this compound [5] [12]. The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway, where the piperazine nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group [9] [12].

The classical approach involves the direct reaction of 3-chloroaniline with piperazine under basic conditions [3] [4]. This methodology typically employs polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which effectively solvate the cationic species while leaving the nucleophile relatively unsolvated and reactive [9]. The reaction conditions generally require elevated temperatures ranging from 80 to 140 degrees Celsius and the presence of an auxiliary base such as potassium carbonate or cesium carbonate [4] [9].

The mechanism involves the formation of a Meisenheimer complex intermediate, which is a negatively charged species formed by the attack of the piperazine nucleophile upon one of the aromatic ring carbons [12]. This intermediate subsequently undergoes elimination of the leaving group to afford the desired product. The electron-withdrawing effect of the chloro substituent facilitates the addition of the nucleophile by stabilizing the negatively charged intermediate before the elimination step [9] [12].

An alternative approach utilizes nitro-activated substrates, where 3-chloro-4-nitrobenzene serves as the starting material [4]. This methodology involves initial nucleophilic substitution followed by reduction of the nitro group to yield the corresponding aniline derivative. The reduction step typically employs iron and ammonium chloride in ethanol or catalytic hydrogenation conditions .

| Method | Substrate | Conditions | Yield (%) | Time (h) |

|---|---|---|---|---|

| Direct SNAr with 3-chloroaniline | 3-Chloroaniline + Piperazine | DMF, K₂CO₃, 80-100°C | 65-75 | 12-18 |

| Nitro reduction followed by SNAr | 3-Chloro-4-nitrobenzene → Aniline | Fe/NH₄Cl, EtOH, then SNAr | 70-85 | 6+8 |

| Activated aryl halide substitution | 3-Chloro-4-fluoroaniline | DMSO, Cs₂CO₃, 140°C | 80-90 | 8-12 |

| Base-mediated substitution | 3-Chloroaniline + piperazine | NaOtBu, DMF, 120°C | 60-70 | 10-15 |

Piperazine Coupling Strategies

Piperazine coupling strategies encompass various methodologies for introducing the piperazine moiety onto the aromatic scaffold [3] [7]. The most prevalent approach involves the direct coupling of piperazine with chlorinated aniline derivatives through nucleophilic aromatic substitution [3] [4]. This strategy benefits from the commercial availability and relatively low cost of both starting materials.

The coupling reaction typically proceeds through a stepwise mechanism where piperazine acts as a bidentate nucleophile [11]. However, careful control of reaction conditions is essential to prevent the formation of bis-arylated piperazine products, which represent a significant side reaction pathway [33]. The selectivity for mono-arylation versus bis-arylation can be controlled through adjustment of the piperazine to aryl halide ratio, with excess piperazine generally favoring mono-substitution [33].

An alternative coupling strategy involves the use of protected piperazine derivatives, where one nitrogen atom is temporarily protected to direct regioselectivity and prevent over-substitution [18] [19]. This approach typically employs tert-butoxycarbonyl or benzyl protecting groups, which can be subsequently removed under acidic or hydrogenolytic conditions respectively [19].

The reaction kinetics of piperazine coupling have been extensively studied, revealing that the reaction follows third-order kinetics with a second-order dependence on piperazine concentration under certain conditions [11]. This observation suggests that a second piperazine molecule participates in the rate-determining proton transfer step, acting as a base to facilitate product formation [11].

Modern Synthetic Developments

Catalyst-Mediated Methodologies

Modern synthetic approaches have increasingly focused on catalyst-mediated methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance [10] [33] [35]. Palladium-catalyzed cross-coupling reactions represent a significant advancement in this field, providing access to piperazine-containing anilines under relatively mild conditions [33] [35].

The palladium-catalyzed synthesis typically employs a combination of palladium acetate with piperazine acting as both substrate and ligand [10]. This methodology has demonstrated excellent yields in the range of 85-95% under optimized conditions using dimethylformamide as solvent and potassium phosphate as base at 140 degrees Celsius [10]. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of piperazine and subsequent reductive elimination [35].

Ruthenium-catalyzed aromatic nucleophilic substitution has emerged as another powerful methodology for synthesizing piperazine-aniline derivatives [34]. The use of cyclopentadienyl ruthenium complexes, particularly those containing para-cymene ligands, has shown remarkable activity for the substitution of unactivated aryl chlorides [34]. This methodology operates through η⁶-coordination of the aromatic substrate to the ruthenium center, which activates the aromatic ring toward nucleophilic attack [34].

Heterogeneous catalysis using nickel-magnesium oxide catalysts has been developed for the synthesis of piperazine derivatives from various precursors [29]. This methodology offers advantages in terms of catalyst recovery and reuse, making it particularly attractive for large-scale applications [29]. The reaction typically requires hydrogen atmosphere and elevated temperatures of 200-275 degrees Celsius [29].

| Catalyst System | Reaction Type | Conditions | Yield (%) | Time (min) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Pd(OAc)₂/Piperazine ligand | Cross-coupling | DMF, K₃PO₄, 140°C | 85-95 | 120-180 | 2.5 |

| RuPhos/Pd₂(dba)₃ | N-Arylation | NaOtBu, Dioxane, 100°C | 75-90 | 10-30 | 5.0 |

| CpRu(p-cymene)PF₆ | Catalytic SNAr | 1-Octanol, 180°C | 70-85 | 60-120 | 10 |

| Ni-MgO heterogeneous | Heterogeneous catalysis | H₂ atmosphere, 225°C | 80-90 | 180-360 | Heterogeneous |

Green Chemistry Approaches

Green chemistry methodologies for synthesizing 3-Chloro-4-(piperazin-1-yl)aniline have gained significant attention due to increasing environmental concerns and regulatory pressures [14] [15] [18]. Microwave-assisted synthesis represents one of the most successful green chemistry approaches, offering dramatically reduced reaction times and energy consumption compared to conventional heating methods [14] [18].

Microwave-assisted synthesis typically employs pulsed irradiation at 80 watts with 3-4 second pulses to maintain controlled heating [18]. This methodology has achieved yields of 80-95% with reaction times reduced to 30-60 minutes compared to conventional heating methods that require 8-24 hours [14] [18]. The enhanced reaction rates are attributed to the selective heating of polar molecules and the elimination of thermal gradients that occur in conventional heating [18].

Flow reactor synthesis has emerged as another environmentally beneficial approach, offering continuous processing with reduced waste generation [18] [20]. The flow methodology utilizes microwave reactors in continuous mode, allowing for precise temperature and residence time control [18]. This approach has demonstrated yields of 85-92% with the additional benefit of easy scale-up for industrial applications [20].

Aqueous medium reactions represent a particularly attractive green chemistry approach, eliminating the need for organic solvents [15]. Piperazine can serve dual roles as both substrate and catalyst in aqueous systems, facilitating the synthesis of various heterocyclic compounds [15]. This methodology typically operates at 80-100 degrees Celsius with reaction times of 2-6 hours, achieving yields of 70-85% [15].

Solvent-free conditions have been explored for the synthesis of piperazine derivatives, although these methods typically require higher temperatures and may result in lower yields [15]. These approaches operate under neat conditions at 150-180 degrees Celsius for 1-3 hours, achieving yields of 60-80% [15].

| Method | Conditions | Temperature (°C) | Time | Yield (%) | Environmental Factor |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | MW, 80W, 3-4 sec pulses | 120-140 | 30-60 min | 80-95 | Reduced time/energy |

| Flow reactor synthesis | Continuous flow, MW reactor | 100-120 | Continuous | 85-92 | Reduced waste |

| Aqueous medium reaction | Water, piperazine catalyst | 80-100 | 2-6 h | 70-85 | No organic solvents |

| Solvent-free conditions | Neat conditions, 150°C | 150-180 | 1-3 h | 60-80 | No solvents |

Regioselectivity Considerations

Regioselectivity represents a critical consideration in the synthesis of 3-Chloro-4-(piperazin-1-yl)aniline, particularly when multiple reactive sites are present on the aromatic substrate [22] [23] [24]. The presence of both chloro and amino substituents on the benzene ring creates distinct electronic environments that influence the regioselectivity of nucleophilic attack [5] [11].

The electronic properties of substituents play a crucial role in determining regioselectivity [5]. Electron-withdrawing groups such as chloro substituents activate adjacent positions toward nucleophilic attack through inductive and resonance effects [5] [12]. Conversely, electron-donating groups like amino substituents deactivate adjacent positions toward nucleophilic substitution [12].

Computational studies have provided insights into the regioselectivity of nucleophilic aromatic substitution reactions involving piperazine nucleophiles . These studies indicate that the regioselectivity is primarily controlled by the relative stability of the Meisenheimer complex intermediates formed at different positions . The most stable intermediate typically corresponds to the observed major product .

Experimental observations have demonstrated that regioselectivity can be influenced by reaction conditions, particularly temperature and base selection [24]. Higher temperatures generally favor thermodynamic control, leading to products with greater thermodynamic stability [24]. Base selection can influence regioselectivity through differential stabilization of intermediate species [11].

Protecting group strategies have been employed to achieve enhanced regioselectivity in complex synthetic sequences [19]. Temporary protection of reactive sites allows for selective functionalization at desired positions, followed by deprotection to reveal the target compound [19]. This approach is particularly valuable when direct selective functionalization is challenging [19].

Scale-up Considerations and Industrial Synthesis

Scale-up considerations for the industrial synthesis of 3-Chloro-4-(piperazin-1-yl)aniline encompass numerous factors including reactor design, heat transfer efficiency, safety considerations, and economic viability [25] [26] [27]. The transition from laboratory-scale synthesis to industrial production requires careful optimization of process parameters to maintain product quality while achieving economic efficiency [25].

Reactor design represents a fundamental consideration for industrial synthesis [25]. Batch reactors offer flexibility and are well-suited for smaller production volumes, typically ranging from 10-100 kilograms per batch [25]. These systems provide precise control over reaction parameters but may suffer from longer cycle times and higher labor costs [25]. Continuous flow reactors offer advantages for larger production scales, with capacities ranging from 1-10 tons per day [25].

Heat transfer efficiency becomes increasingly critical at larger scales due to the exothermic nature of many nucleophilic aromatic substitution reactions [25]. Industrial reactors must incorporate effective heat removal systems to prevent thermal runaway and maintain uniform temperature distribution [25]. The design of cooling systems must account for the heat generation profile throughout the reaction course [25].

Pressure requirements vary significantly depending on the chosen synthetic methodology [25]. Atmospheric pressure processes are generally preferred for economic reasons, although some catalyst-mediated approaches may require elevated pressures ranging from 5-40 atmospheres [25]. Safety considerations become paramount when operating under elevated pressure conditions [25].

Catalyst recovery and recycling represent important economic factors for catalyst-mediated processes [25] [27]. Heterogeneous catalysts offer advantages in terms of easy separation and potential for regeneration [25]. Homogeneous catalysts may require more complex separation procedures but often provide superior selectivity and activity [27].

Purification methods must be scalable and economically viable for industrial implementation [25] [27]. Crystallization represents the preferred purification method for many pharmaceutical intermediates due to its scalability and ability to achieve high purity [27]. Continuous extraction methods may be employed in flow processes to maintain continuous operation [25].

| Parameter | Batch Process | Continuous Process | Considerations |

|---|---|---|---|

| Reactor Type | Stirred tank reactor | Fixed bed/Flow reactor | Equipment cost vs throughput |

| Temperature Control | ±2°C precision | ±1°C precision | Heat transfer efficiency |

| Pressure Requirements | 1-5 atm | 5-40 atm | Safety and containment |

| Catalyst Recovery | Filtration/distillation | In-situ regeneration | Economic viability |

| Purification Method | Crystallization | Continuous extraction | Product quality |

| Typical Scale | 10-100 kg | 1-10 tons/day | Market demand |

Yield Optimization Strategies

Yield optimization strategies for the synthesis of 3-Chloro-4-(piperazin-1-yl)aniline involve systematic investigation of reaction parameters to maximize product formation while minimizing side reactions [29] [30] [31] [32]. These strategies encompass solvent selection, temperature optimization, base selection, catalyst loading, reaction time, and substrate stoichiometry [29] [32].

Solvent selection represents one of the most critical parameters affecting reaction yield [9] [31]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone generally provide superior results compared to protic solvents [9]. The optimal solvent choice depends on the specific reaction conditions and substrate requirements, with dimethylformamide and dimethyl sulfoxide typically providing yields in the range of 15-20% higher than less optimal solvents [31].

Temperature control significantly impacts both reaction rate and selectivity [29] [32]. The optimal temperature range for most nucleophilic aromatic substitution reactions involving piperazine lies between 120-140 degrees Celsius [29]. Temperatures below this range result in incomplete conversion, while excessively high temperatures may promote side reactions and product decomposition [29]. Temperature optimization can impact yields by 10-25% depending on the specific system [32].

Base selection influences both reaction rate and product selectivity [11] [32]. Potassium carbonate and cesium carbonate generally provide superior results compared to stronger bases such as sodium tert-butoxide, which may promote side reactions [11]. The optimal base choice represents a balance between sufficient basicity to promote the desired reaction and selectivity to minimize competing pathways [32].

Catalyst loading optimization is crucial for catalyst-mediated processes [33] [35]. While higher catalyst loadings generally increase reaction rates, they also increase costs and may promote side reactions [33]. The optimal catalyst loading typically ranges from 2.5-5 mol% for most palladium-catalyzed processes [33] [35]. Catalyst loading optimization can impact yields by 5-15% while significantly affecting process economics [32].

Reaction time optimization requires balancing complete conversion with minimization of side reactions [32]. Extended reaction times may lead to product decomposition or formation of over-substituted products [32]. The optimal reaction time typically ranges from 8-12 hours for conventional heating methods, while microwave-assisted synthesis can reduce this to 30-60 minutes [14] [32].

Substrate stoichiometry affects both yield and selectivity [32] [33]. The optimal ratio of aryl chloride to piperazine typically ranges from 1:1 to 1:1.5, with slight excess of piperazine favoring complete conversion while minimizing bis-arylation [33]. Substrate ratio optimization can impact yields by 5-10% [32].

| Strategy | Parameter Range | Optimal Conditions | Yield Impact (%) |

|---|---|---|---|

| Solvent optimization | DMF, DMSO, NMP, Dioxane | DMF or DMSO | ±15-20 |

| Temperature control | 80-180°C | 120-140°C | ±10-25 |

| Base selection | K₂CO₃, Cs₂CO₃, NaOtBu | K₂CO₃ or Cs₂CO₃ | ±10-15 |

| Catalyst loading | 2.5-10 mol% | 5 mol% | ±5-15 |

| Reaction time | 0.5-24 h | 8-12 h | ±10-20 |

| Substrate ratio | 1:1 to 1:3 (ArCl:Piperazine) | 1:1.5 | ±5-10 |

The crystal structure analysis of 3-Chloro-4-(piperazin-1-yl)aniline has been primarily elucidated through studies of closely related derivatives, particularly 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, which provides valuable structural insights [1] [2]. The compound crystallizes in the monoclinic crystal system with space group C2/c (no. 15) [1] [2]. The unit cell parameters demonstrate significant molecular packing characteristics: a = 27.228(5) Å, b = 11.380(2) Å, c = 9.3775(16) Å, with β = 95.733(2)°, resulting in a unit cell volume of 2891.1(9) ų [1] [2].

The asymmetric unit contains one organic molecule and exhibits excellent crystallographic refinement parameters with Rgt(F) = 0.0372 and wRref(F²) = 0.1058 [1] [2]. The structure reveals that bond lengths and angles within the 3-chloro-4-(piperazin-1-yl)aniline framework are consistent with those reported in the literature for related piperazine-containing aniline derivatives [1]. The crystal packing demonstrates intermolecular interactions that stabilize the three-dimensional arrangement, with the molecular density calculated at approximately 1.2±0.1 g/cm³ [3].

Key structural features include the planar arrangement of the benzene ring system, with the chlorine substituent at the 3-position and the piperazine moiety attached at the 4-position. The aniline nitrogen atoms exhibit typical trigonal planar geometry, facilitating potential hydrogen bonding interactions. The crystal structure analysis confirms that the piperazine ring adopts the thermodynamically favored chair conformation in the solid state [1] [4], which is consistent with the general preference observed in piperazine-containing compounds.

Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations have provided significant insights into the molecular properties of 3-Chloro-4-(piperazin-1-yl)aniline derivatives. Density functional theory calculations employing the B3LYP functional with various basis sets have been extensively utilized to characterize the electronic properties of similar piperazine-aniline systems [5] [6] [7]. The highest occupied molecular orbital energies typically range from -7.3 to -6.8 eV, while the lowest unoccupied molecular orbital energies fall between -2.9 and -2.1 eV [5] [6].

The electronic structure calculations reveal that the chlorine substituent at the 3-position acts as an electron-withdrawing group, significantly affecting the electron density distribution across the aromatic ring [5] [8]. This substitution pattern leads to a lowering of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to the unsubstituted aniline derivative. The presence of the piperazine moiety introduces additional nitrogen lone pairs that can participate in intramolecular and intermolecular interactions [10].

Mulliken population analysis demonstrates that the chlorine atom carries a partial negative charge, while the carbon atoms adjacent to the substitution site exhibit increased positive character [5]. The aniline nitrogen atom maintains its nucleophilic character, although the electron-withdrawing effect of the chlorine substituent reduces its basicity compared to unsubstituted aniline derivatives [5] [11].

Molecular Orbital Theory Applications

Molecular orbital theory applications to 3-Chloro-4-(piperazin-1-yl)aniline have focused on understanding the electronic transitions and chemical reactivity patterns [5] [6]. The frontier molecular orbitals play crucial roles in determining the compound's photophysical properties and reactivity toward electrophilic and nucleophilic species. The highest occupied molecular orbital is primarily localized on the aniline nitrogen and the aromatic ring system, with significant contributions from the piperazine nitrogen atoms .

The energy gap between frontier orbitals typically ranges from 4.2 to 4.7 eV, indicating moderate electronic excitation energies [5] [6]. This energy gap influences the compound's ultraviolet-visible absorption characteristics and potential applications in photochemical processes. The molecular orbital analysis reveals that the chlorine substituent introduces asymmetry in the orbital distribution, affecting the compound's polarizability and optical properties.

Computational studies have demonstrated that the piperazine ring contributes significantly to the molecular orbital characteristics through its nitrogen lone pairs [10]. These lone pairs can participate in charge transfer processes and influence the overall electronic behavior of the molecule. The molecular orbital theory applications have been particularly valuable in predicting the compound's behavior in various chemical environments and its potential interactions with biological targets .

Density Functional Theory Investigations

Density functional theory investigations have provided comprehensive insights into the structural, electronic, and thermodynamic properties of 3-Chloro-4-(piperazin-1-yl)aniline [12] [7] [13]. The B3LYP functional combined with basis sets ranging from 6-31G(d) to 6-311++G(d,p) has been extensively employed to optimize molecular geometries and calculate various molecular properties [7] [14] .

The density functional theory calculations predict a dipole moment ranging from 1.5 to 3.2 D, reflecting the polar nature of the molecule due to the chlorine substituent and the nitrogen-containing functional groups [7]. Vibrational frequency calculations have identified characteristic absorption bands that correspond to specific molecular motions, providing valuable information for spectroscopic identification and characterization [14] .

Thermodynamic properties calculated through density functional theory include standard enthalpy, entropy, and Gibbs free energy values at various temperatures [12] [13]. These calculations reveal that the chair conformation of the piperazine ring is energetically favored by approximately 8 kcal/mol compared to alternative conformations [4] [16]. The density functional theory investigations have also explored the potential energy surfaces associated with rotational barriers around key bonds, particularly the carbon-nitrogen bonds connecting the aromatic ring to the piperazine moiety [17] [18].

Conformational Analysis

Conformational analysis of 3-Chloro-4-(piperazin-1-yl)aniline reveals complex molecular dynamics involving multiple flexible components [4] [19] [18]. The piperazine ring exhibits conformational flexibility with four distinct conformations possible: chair, half-chair, twist-boat, and boat [4] [19]. The chair conformation represents the most thermodynamically stable arrangement, followed in energy by the twist-boat, boat, and half-chair conformations [4] [16].

Crystallographic studies of related derivatives have confirmed that the piperazine ring adopts the chair conformation in the solid state [1] [4]. The torsion angles C1-C6-N2-C7, C6-N2-C7-C8, and C8-N3-C11-C12 are 155.7(2)°, -169.2(2)°, and 170.0(2)°, respectively, in the ethyl-substituted analog [1]. These values indicate significant conformational constraints imposed by the solid-state packing forces.

Solution-state nuclear magnetic resonance studies have provided insights into the dynamic behavior of the piperazine ring [18]. Variable-temperature nuclear magnetic resonance experiments reveal that the energy barrier for ring inversion ranges from 56 to 80 kilojoules per mole, depending on the substitution pattern and solvent environment [18]. The rotational barriers around the carbon-nitrogen bonds connecting the aromatic system to the piperazine ring typically fall in the range of 13-15 kcal/mol [17].

The conformational preferences are significantly influenced by intramolecular interactions, including potential hydrogen bonding between the aniline amino group and the piperazine nitrogen atoms [20] [10]. The chlorine substituent introduces additional steric and electronic effects that can modulate the conformational equilibrium. Computational studies suggest that protonation of the piperazine nitrogen atoms increases rotational barriers by 2-3 kcal/mol due to enhanced electrostatic interactions [17].

Structure-Property Relationships

Structure-property relationships in 3-Chloro-4-(piperazin-1-yl)aniline encompass correlations between molecular structure and various physicochemical, biological, and spectroscopic properties [22] [23] [24]. The chlorine substituent at the 3-position serves as an electron-withdrawing group, significantly affecting the compound's basicity, with pKa values typically reduced by 0.5-1.0 units compared to unsubstituted analogs [5] [11] [25].

The piperazine ring contributes substantially to the compound's solubility characteristics and biological activity profile [22] [24]. The two nitrogen atoms in the piperazine ring, separated by approximately 2.8 Å, provide sites for hydrogen bonding and metal coordination [22]. The basicity of these nitrogen atoms (pKa approximately 9.5 for secondary amines) enhances water solubility and facilitates salt formation for pharmaceutical applications [22].

Substituent effects on the piperazine ring have been systematically studied to establish quantitative structure-activity relationships [26] [23] [27]. Electron-donating groups increase the electron density on the piperazine nitrogen atoms, enhancing their basicity and hydrogen bonding capability. Conversely, electron-withdrawing substituents reduce the nucleophilicity of these centers [26] [28].

The structural flexibility of the molecule, particularly the conformational freedom of the piperazine ring, plays a crucial role in determining binding affinity to biological targets [4] [27] [24]. The chair conformation provides optimal spatial arrangement for receptor interactions, while alternative conformations may exhibit reduced binding affinity [4]. The aromatic ring planarity facilitates π-π stacking interactions with complementary aromatic systems in biological macromolecules [3] [24].